molecular formula C15H26N4O2 B2819324 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1396746-39-6

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No. B2819324
CAS RN: 1396746-39-6
M. Wt: 294.399
InChI Key: PXAGFDVJBUDEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H26N4O2 and its molecular weight is 294.399. The purity is usually 95%.
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Scientific Research Applications

Overview of Relevant Studies

The specific compound "4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide" does not directly appear in the searched literature. However, research on compounds with similar structural features, such as pyrazole derivatives and piperidine-1-carboxamide, has been extensive due to their diverse biological activities and potential applications in drug development. These studies provide insights into the types of applications such compounds could have, based on their chemical structure and the activity of similar compounds.

Chemical Inhibitors and Metabolism

One area of application for compounds with similar structures involves their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) isoforms metabolism. Chemical inhibitors of CYP isoforms play a crucial role in drug development due to their potential to prevent drug-drug interactions by specifically targeting metabolic pathways. For example, specific inhibitors have been identified for various CYP isoforms, indicating the importance of chemical specificity in drug metabolism and the potential for tailored drug development strategies (Khojasteh et al., 2011).

Antifungal Applications

Another significant area of research is the development of antifungal agents. Compounds with pyrazole derivatives have been studied for their antifungal pharmacophore sites against pathogens like Fusarium oxysporum, indicating their potential in addressing plant diseases such as Bayoud disease. This highlights the chemical versatility of pyrazole derivatives in developing targeted antifungal molecules (Kaddouri et al., 2022).

Synthesis and Impurities in Pharmaceuticals

The synthesis and identification of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy. Studies on the novel synthesis of compounds like omeprazole, which shares structural similarities with the compound , demonstrate the importance of understanding the chemical processes involved in drug development and the potential for creating more efficient synthesis methods (Saini et al., 2019).

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-12-10-13(2)19(17-12)11-14-4-7-18(8-5-14)15(20)16-6-9-21-3/h10,14H,4-9,11H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGFDVJBUDEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.